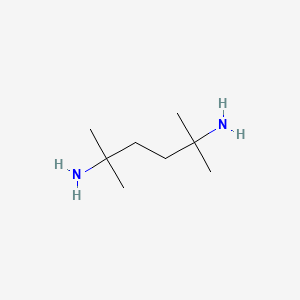

2,5-Dimethylhexane-2,5-diamine

Description

BenchChem offers high-quality 2,5-Dimethylhexane-2,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethylhexane-2,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylhexane-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-7(2,9)5-6-8(3,4)10/h5-6,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTVQZQPKHXGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(C)(C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066911 | |

| Record name | 2,5-Hexanediamine, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23578-35-0 | |

| Record name | 2,5-Diamino-2,5-dimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23578-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Hexanediamine, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023578350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Hexanediamine, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Hexanediamine, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylhexane-2,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dimethyl-2,5-hexanediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2977LU59G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dimethylhexane-2,5-diamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylhexane-2,5-diamine (CAS Number: 23578-35-0 ) is a sterically hindered aliphatic primary diamine that presents a unique molecular architecture, making it a valuable building block in various fields of chemical synthesis.[1] Its symmetrical structure, featuring two tertiary carbon atoms each bonded to a primary amine group, imparts distinct physical and chemical properties that are of significant interest to researchers and synthetic chemists. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectral characterization, handling and safety, and its current and potential applications, particularly in polymer chemistry and as a precursor in the synthesis of fine chemicals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,5-Dimethylhexane-2,5-diamine is essential for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 23578-35-0 | [1] |

| IUPAC Name | 2,5-dimethylhexane-2,5-diamine | [1] |

| Molecular Formula | C₈H₂₀N₂ | [1] |

| Molecular Weight | 144.26 g/mol | [2] |

| Boiling Point | 184.2 °C at 760 mmHg | [2] |

| Melting Point | 93 °C (from Hexane) | |

| Density | 0.858 g/cm³ | [2] |

| Flash Point | 62.8 °C | [2] |

| Synonyms | 2,5-Hexanediamine, 2,5-dimethyl-; 2,5-Dimethyl-2,5-hexanediamine; 1,1,4,4-Tetramethyl-1,4-butanediamine | [2] |

Synthesis and Purification

The synthesis of 2,5-Dimethylhexane-2,5-diamine can be approached through several synthetic routes, most notably via the reductive amination of 2,5-hexanedione or the amination of its corresponding diol or dihalide precursors.

Synthesis via Reductive Amination of 2,5-Hexanedione

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds.[3] In this approach, 2,5-hexanedione is reacted with an amine source, such as ammonia, in the presence of a reducing agent to yield the desired diamine.

Conceptual Workflow for Reductive Amination:

Figure 1: Conceptual workflow for the synthesis of 2,5-Dimethylhexane-2,5-diamine via reductive amination.

Experimental Protocol (General Procedure):

-

Reaction Setup: In a high-pressure autoclave, dissolve 2,5-hexanedione in a suitable solvent such as methanol.

-

Catalyst Addition: Add a hydrogenation catalyst, for example, a palladium-based catalyst.

-

Ammonia Introduction: Introduce ammonia into the reactor.

-

Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the desired temperature. The reaction is typically stirred for several hours until completion.

-

Work-up and Purification: After cooling and depressurizing the reactor, the catalyst is filtered off. The solvent is removed under reduced pressure. The crude product can then be purified.

Purification

Purification of sterically hindered aliphatic diamines like 2,5-Dimethylhexane-2,5-diamine can be achieved through standard laboratory techniques.

-

Distillation: Vacuum distillation is often employed for the purification of liquid amines, especially those with relatively high boiling points, to prevent thermal decomposition.

-

Recrystallization: If the diamine is a solid at room temperature, recrystallization from a suitable solvent system can be an effective method for obtaining high-purity material. A two-solvent system, where the compound is dissolved in a minimal amount of a good solvent and then precipitated by the addition of a poor solvent, is often effective.

Spectral Characterization

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. One would anticipate a singlet for the four equivalent methyl protons, a singlet for the methylene protons, and a broad singlet for the amine protons.

-

¹³C NMR: The carbon NMR spectrum should show three distinct signals corresponding to the methyl carbons, the methylene carbons, and the quaternary carbons bearing the amine groups.

-

IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, as well as C-H stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of methyl groups or cleavage of the carbon-carbon backbone.

Reactivity and Applications

The two primary amine groups on a sterically hindered backbone give 2,5-Dimethylhexane-2,5-diamine unique reactivity. The steric hindrance can influence the kinetics of its reactions, in some cases leading to higher selectivity compared to less hindered diamines.

Applications in Polymer Chemistry

A significant application of 2,5-Dimethylhexane-2,5-diamine is as a curing agent for epoxy resins.[9] Its sterically hindered nature can lead to desirable properties in the cured polymer, such as a stable B-stage resin at room temperature, low viscosity, and a long gel time, which are advantageous in applications like wet-filament winding.[9] The resulting cured resins can exhibit high tensile strength and a high glass transition temperature.[9]

Use as a Chemical Intermediate

While direct applications in drug development are not extensively documented, the structural motif of 2,5-Dimethylhexane-2,5-diamine makes it an interesting scaffold for the synthesis of more complex molecules. Its dichloro- derivative, 2,5-dichloro-2,5-dimethylhexane, is a known intermediate in the synthesis of certain retinoids and synthetic musk compounds. This suggests that the diamine could serve as a precursor to other functionalized building blocks.

Synthetic Pathway to Precursors:

Figure 2: Synthetic relationship between 2,5-dimethyl-2,5-hexanediol, its dichloro- derivative, and the target diamine.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling 2,5-Dimethylhexane-2,5-diamine. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

2,5-Dimethylhexane-2,5-diamine is a versatile chemical with a unique structural profile that lends itself to important applications, particularly in polymer science as an epoxy curing agent. While its direct role in drug development is less defined, its utility as a sterically hindered diamine scaffold suggests potential for its use in the synthesis of novel chemical entities. Further research into its applications and the full characterization of its properties will undoubtedly expand its utility in various scientific disciplines.

References

- Rinde, J. A., et al. (1979). 2,5 dimethyl 2,5 hexane diamine: a promising new curing agent for epoxy resins. SAMPE Q., 11(2).

-

PubChem. (n.d.). 2,5-Dimethyl-2,5-hexanediol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dimethyl-2,5-hexanediol. Retrieved from [Link]

-

NIST. (n.d.). 2,5-Hexanediamine, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

- 1. 2,5-Hexanediamine, 2,5-dimethyl- [webbook.nist.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. 2,5-Dimethyl-2,5-hexanediol | C8H18O2 | CID 8031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Dimethyl-2,5-hexanediol(110-03-2) 1H NMR spectrum [chemicalbook.com]

- 6. 2,5-Dimethyl-2,5-hexanediol(110-03-2) 13C NMR [m.chemicalbook.com]

- 7. 2,5-Dimethyl-2,5-hexanediol(110-03-2) IR Spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2,5 dimethyl 2,5 hexane diamine: a promising new curing agent for epoxy resins (Journal Article) | OSTI.GOV [osti.gov]

Synthesis and purification of 2,5-Dimethylhexane-2,5-diamine

An In-Depth Technical Guide to the Synthesis and Purification of 2,5-Dimethylhexane-2,5-diamine

Introduction

2,5-Dimethylhexane-2,5-diamine is a structurally unique aliphatic diamine characterized by two tertiary amine functionalities.[1][2] Its molecular architecture, featuring a symmetrical hexane backbone with geminal dimethyl groups at the C2 and C5 positions, imparts specific steric and electronic properties that make it a valuable building block in various chemical applications. These range from its use as a specialized curing agent for epoxy resins to its role as a monomer in polymer synthesis and a precursor for complex molecules in pharmaceutical and agrochemical research.[3]

This guide provides a comprehensive overview of the synthesis and purification of 2,5-Dimethylhexane-2,5-diamine, grounded in established chemical principles. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this compound's preparation. We will delve into the mechanistic rationale behind the chosen synthetic route, provide a detailed experimental protocol, and outline robust methods for purification and characterization.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2,5-Dimethylhexane-2,5-diamine is fundamental to its synthesis, handling, and application. Key data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂₀N₂ | [1][2][4] |

| Molecular Weight | 144.26 g/mol | [1][2][4] |

| Boiling Point | 184.2 °C at 760 mmHg | [4][5] |

| Density | 0.858 g/cm³ | [4][5] |

| Flash Point | 62.8 °C | [4][6] |

| CAS Number | 23578-35-0 | [1][7] |

| Appearance | Varies; can be a liquid or a low-melting solid | [6] |

| IUPAC Name | 2,5-dimethylhexane-2,5-diamine | [2] |

Section 1: Synthetic Strategies - A Mechanistic Overview

Several synthetic pathways can be envisioned for the preparation of 2,5-Dimethylhexane-2,5-diamine. The most direct and industrially relevant approach is the reductive amination of 2,5-hexanedione. This method is favored for its atom economy and the availability of the starting diketone.

Primary Route: Reductive Amination of 2,5-Hexanedione

Reductive amination is a powerful transformation that converts a carbonyl group into an amine. In this case, the γ-diketone, 2,5-hexanedione, reacts with an ammonia source to form a di-imine intermediate, which is subsequently reduced to the target diamine.

The choice of catalyst and reaction conditions is critical to maximize the yield of the desired product and suppress side reactions. Catalytic hydrogenation is the preferred method for the reduction step.

Causality Behind Experimental Choices:

-

Ammonia Source: Anhydrous ammonia, often dissolved in a solvent like methanol or ethanol, is used in significant excess. This high concentration serves two purposes: it drives the equilibrium of the initial condensation reaction towards the formation of the di-imine intermediate and minimizes the potential for intramolecular side reactions that could lead to pyrrole derivatives.[8]

-

Catalyst: Nickel-based catalysts, particularly Raney Nickel, are highly effective for this transformation due to their high activity for both imine reduction and hydrogenation under relatively mild conditions. Palladium on carbon (Pd/C) is another viable, albeit sometimes less reactive, option.[9][10]

-

Hydrogen Source: The reduction is typically carried out under a pressurized atmosphere of hydrogen gas (H₂). The pressure (typically 50-150 psi) is a key parameter that influences the rate of reaction. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can be employed, which may be more convenient for laboratory-scale synthesis.[11]

-

Solvent: A protic solvent like methanol or ethanol is ideal as it readily dissolves the ammonia and the diketone starting material, facilitating a homogenous reaction environment.

Logical Relationship: Synthesis Pathway

Sources

- 1. 2,5-Hexanediamine, 2,5-dimethyl- [webbook.nist.gov]

- 2. 2,5-Hexanediamine, 2,5-dimethyl- | C8H20N2 | CID 90189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5 dimethyl 2,5 hexane diamine: a promising new curing agent for epoxy resins (Journal Article) | OSTI.GOV [osti.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2,5-dimethylhexane-2,5-diamine | CAS#:23578-35-0 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. 2,5-dimethylhexane-2,5-diamine CAS#: 23578-35-0 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 11. youtube.com [youtube.com]

Spectroscopic Characterization of 2,5-Dimethylhexane-2,5-diamine: A Technical Guide

Introduction

2,5-Dimethylhexane-2,5-diamine is a bifunctional primary amine whose structural elucidation is fundamental to its application in various research and development sectors, including polymer chemistry and as a building block in drug discovery. A comprehensive understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior. This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,5-Dimethylhexane-2,5-diamine. The guide is structured to provide not only the spectral data but also the underlying principles of spectral interpretation and detailed experimental protocols for data acquisition, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Symmetry

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data. 2,5-Dimethylhexane-2,5-diamine possesses a symmetrical structure with two chiral centers at the C2 and C5 positions. This symmetry will be reflected in the simplicity of its NMR spectra, where chemically equivalent nuclei will produce identical signals.

Caption: Molecular structure of 2,5-Dimethylhexane-2,5-diamine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Due to the symmetry of 2,5-Dimethylhexane-2,5-diamine, a simplified spectrum is anticipated.

Predicted ¹H NMR Data

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | ~1.10 | Singlet | 12H | -CH₃ (C1, C6, C7, C8) |

| b | ~1.45 | Singlet | 4H | -CH₂- (C3, C4) |

| c | ~1.5-2.5 | Broad Singlet | 4H | -NH₂ |

Interpretation and Causality

-

Signal a (-CH₃): The four methyl groups are chemically equivalent due to the molecule's symmetry. They are attached to a quaternary carbon and thus will appear as a single, sharp singlet with an integration of 12 protons. The predicted chemical shift is in the typical upfield region for aliphatic methyl groups.

-

Signal b (-CH₂-): The two methylene groups in the backbone are also chemically equivalent. They are adjacent to each other and distant from the electron-withdrawing amino groups, leading to a singlet in the aliphatic region with an integration of 4 protons.

-

Signal c (-NH₂): The protons of the primary amine groups often appear as a broad singlet.[1][2] The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. To confirm this signal, a D₂O exchange experiment can be performed, which will cause the -NH₂ signal to disappear from the spectrum.[1]

Experimental Protocol for ¹H NMR

Caption: Workflow for acquiring an IR spectrum of a liquid sample.

-

Sample Preparation: Place one or two drops of the liquid 2,5-Dimethylhexane-2,5-diamine onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.

-

Data Acquisition: Mount the salt plates in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule using correlation tables.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Electron Ionization Mass Spectrum (EI-MS) Data

The mass spectrum of 2,5-Dimethylhexane-2,5-diamine is available in the NIST WebBook. [3][4]

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 144 | Low | [M]⁺ (Molecular Ion) |

| 129 | Low | [M - CH₃]⁺ |

| 72 | High | [C₄H₁₀N]⁺ |

| 58 | Base Peak | [C₃H₈N]⁺ |

Interpretation and Fragmentation Pathway

-

Molecular Ion ([M]⁺): The molecular ion peak at m/z 144 corresponds to the molecular weight of 2,5-Dimethylhexane-2,5-diamine (C₈H₂₀N₂). The presence of two nitrogen atoms results in an even molecular weight, consistent with the Nitrogen Rule .

-

Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. [5]This results in the formation of a stable, resonance-stabilized iminium cation.

-

Formation of m/z 58: Cleavage of the bond between C2 and C3 (or C5 and C4) results in the loss of a C₅H₁₁ radical and the formation of the [CH₃C(NH₂)=CH₂]⁺ iminium ion with an m/z of 58. This is the base peak, indicating it is the most abundant fragment ion.

-

Formation of m/z 72: While less favorable, cleavage of a C-C bond within the substituent at C2 or C5 can also occur.

-

-

[M - CH₃]⁺: A minor peak at m/z 129 corresponds to the loss of a methyl group from the molecular ion.

Caption: Major fragmentation pathways of 2,5-Dimethylhexane-2,5-diamine in EI-MS.

Experimental Protocol for GC-MS

Caption: Workflow for acquiring a mass spectrum using GC-MS.

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of 2,5-Dimethylhexane-2,5-diamine in a volatile organic solvent such as methanol or dichloromethane. [6]2. Instrumentation Setup: Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a non-polar capillary column) and temperature program to ensure good separation and peak shape. Set the Mass Spectrometer (MS) to electron ionization (EI) mode, typically at 70 eV.

-

Injection and Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and carried by an inert gas through the column, where it is separated from any impurities.

-

Ionization and Detection: As the compound elutes from the GC column, it enters the ion source of the MS, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio and detected.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the fragmentation pattern with known fragmentation mechanisms for aliphatic amines to confirm the structure.

Conclusion

The spectroscopic characterization of 2,5-Dimethylhexane-2,5-diamine through NMR, IR, and MS provides a comprehensive and self-validating system for its structural confirmation and purity assessment. The symmetry of the molecule is a key feature that simplifies its NMR spectra, leading to a small number of distinct signals. IR spectroscopy confirms the presence of the primary amine and aliphatic functionalities, while mass spectrometry provides the molecular weight and reveals a characteristic fragmentation pattern dominated by alpha-cleavage. The integration of these techniques, guided by the detailed experimental protocols provided, ensures a high degree of confidence in the structural elucidation of this important diamine for researchers and professionals in the chemical and pharmaceutical sciences.

References

-

NIST Chemistry WebBook. (n.d.). 2,5-Hexanediamine, 2,5-dimethyl-. Retrieved from [Link]

-

Organic Chemistry | OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Singh, D. K., & Sahu, A. (2011). Determination of aliphatic amines by gas chromatography–mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Journal of Chromatography A, 1218(33), 5683–5687. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 2,5-Hexanediamine, 2,5-dimethyl- [webbook.nist.gov]

- 4. 2,5-Hexanediamine, 2,5-dimethyl- [webbook.nist.gov]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

An In-depth Technical Guide to the Solubility and Stability of 2,5-Dimethylhexane-2,5-diamine

Abstract

2,5-Dimethylhexane-2,5-diamine is a structurally unique aliphatic diamine with potential applications in medicinal chemistry and materials science. Its symmetrical, sterically hindered primary amine groups on tertiary carbons confer distinct physicochemical properties that are critical to understand for its effective application, particularly in drug development. This guide provides a comprehensive analysis of the solubility and stability of 2,5-Dimethylhexane-2,5-diamine. It combines theoretical predictions derived from its chemical structure with detailed, field-proven experimental protocols for empirical determination. This document is intended to serve as a foundational resource for scientists, enabling robust formulation design, analytical method development, and accurate prediction of its behavior in physiological and chemical systems.

Introduction and Physicochemical Profile

2,5-Dimethylhexane-2,5-diamine, with the CAS number 23578-35-0, is a C8 aliphatic diamine. Its structure is characterized by two primary amine groups attached to tertiary carbon atoms, which are separated by a flexible four-carbon chain. This arrangement, particularly the steric shielding of the amine groups by the adjacent methyl groups, is predicted to significantly influence its reactivity, basicity, and intermolecular interactions, thereby affecting its solubility and stability.

A thorough understanding of these properties is a prerequisite for any application, from assessing its potential as a pharmaceutical ingredient to its use as a building block in polymer chemistry. In drug development, poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants.

Table 1: Physicochemical Properties of 2,5-Dimethylhexane-2,5-diamine

| Property | Value | Source(s) |

| CAS Number | 23578-35-0 | [1][2] |

| Molecular Formula | C₈H₂₀N₂ | [1][3] |

| Molecular Weight | 144.26 g/mol | [1][3] |

| Appearance | Predicted to be a liquid at room temperature | Inferred from structure |

| Density | 0.858 g/cm³ | [1][2] |

| Boiling Point | 184.2 °C at 760 mmHg | [1][2] |

| Flash Point | 62.8 °C | [1][2] |

| LogP (calculated) | 2.64 | [1] |

| pKa (predicted) | ~10.5 - 11.0 (for each amine) | Inferred from similar aliphatic amines |

| Topological Polar Surface Area (TPSA) | 52.04 Ų | [4] |

Solubility Profile: Theoretical and Practical Assessment

The solubility of a compound is a critical determinant of its utility in drug formulations. It is governed by the equilibrium between the energy required to break the crystal lattice (for solids) and the energy released upon solvation. For 2,5-Dimethylhexane-2,5-diamine, a liquid at room temperature, solubility is primarily dictated by its intermolecular interactions with the solvent.

Theoretical Solubility Prediction

-

Aqueous Solubility: The presence of two primary amine groups allows for hydrogen bonding with water, conferring a degree of hydrophilicity. However, the molecule's backbone consists of eight carbon atoms, and the calculated LogP of 2.64 indicates a significant nonpolar character, suggesting that its intrinsic aqueous solubility will be low.[1] As weak bases, the amines will be protonated at acidic pH. According to the Henderson-Hasselbalch equation, at a pH two units below the pKa (~pH 8.5-9), the diamine will be predominantly in its dicationic, water-soluble salt form. Therefore, aqueous solubility is expected to be highly pH-dependent, increasing dramatically in acidic conditions.

-

Organic Solvent Solubility: The significant hydrocarbon character of the molecule suggests good solubility in a range of organic solvents. It is expected to be miscible with polar protic solvents like ethanol and methanol, and polar aprotic solvents like DMSO and DMF, due to hydrogen bonding and dipole-dipole interactions. It should also exhibit good solubility in nonpolar solvents like hexane and toluene, driven by van der Waals forces.

Table 2: Predicted Solubility Profile of 2,5-Dimethylhexane-2,5-diamine

| Solvent System | Predicted Solubility | Rationale for Prediction |

| Aqueous Buffer (pH 7.4) | Low to Moderate | Balance of polar amine groups and nonpolar alkyl chain. |

| Aqueous Buffer (pH < 5) | High | Formation of the highly soluble dicationic salt. |

| Methanol / Ethanol | High / Miscible | Polar protic solvents can hydrogen bond with the amine groups. |

| DMSO / DMF | High / Miscible | Polar aprotic solvents act as good hydrogen bond acceptors. |

| Acetonitrile | Moderate to High | Moderately polar solvent. |

| Hexane / Toluene | Moderate to High | Significant nonpolar character of the C8 backbone. |

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, two standard assays are recommended: a high-throughput kinetic solubility assay for early-stage assessment and a lower-throughput thermodynamic (shake-flask) solubility assay for definitive data.

This high-throughput method is ideal for early drug discovery to quickly rank compounds. It measures the concentration at which a compound, added from a DMSO stock solution, begins to precipitate in an aqueous buffer.[2][5]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2,5-Dimethylhexane-2,5-diamine in 100% DMSO.

-

Plate Preparation: In a clear 96-well microplate, perform serial dilutions of the DMSO stock solution.

-

Buffer Addition: To each well, add phosphate-buffered saline (PBS, pH 7.4) such that the final DMSO concentration is ≤1%. This initiates precipitation of the compound that is insoluble at that concentration.

-

Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for 2 hours with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background.

This "gold standard" method measures the equilibrium solubility of a compound and is crucial for pre-formulation and late-stage development.[6][7]

Methodology:

-

Sample Preparation: Add an excess amount of 2,5-Dimethylhexane-2,5-diamine (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., water, pH 7.4 PBS, 0.1 N HCl). Ensure undissolved compound is visible.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and clarify it by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a 0.22 µm filter suitable for the solvent.

-

Quantification: Accurately dilute the clarified supernatant and determine the concentration of the dissolved compound using a validated analytical method (see Section 4).

-

Result Expression: The thermodynamic solubility is expressed in units such as mg/mL or µg/mL.

Stability Profile: Degradation Pathways and Assessment

The stability of an active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy throughout its shelf-life.[] Aliphatic amines can be susceptible to degradation, primarily through oxidation.

Predicted Stability and Degradation Pathways

-

Oxidative Stability: Primary amines can be susceptible to oxidation, which can lead to the formation of imines, hydroxylamines, and other degradation products. The presence of dissolved oxygen, metal ions (which can catalyze oxidation), and light can promote these pathways. However, the steric hindrance provided by the two methyl groups on the tertiary carbon adjacent to each amine in 2,5-Dimethylhexane-2,5-diamine is expected to significantly improve its oxidative stability compared to unhindered primary amines.

-

pH Stability: The compound is expected to be stable to hydrolysis across a wide pH range as it lacks hydrolyzable functional groups like esters or amides.

-

Thermal Stability: With a high boiling point of 184.2 °C, the molecule is expected to be thermally stable under typical storage and processing conditions.[1]

-

Photostability: As the molecule lacks a chromophore, it is not expected to be directly susceptible to photodegradation by visible or near-UV light.

Experimental Protocol: Forced Degradation (Stress Testing)

A forced degradation study is essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing. The protocol should follow the principles outlined in the ICH Q1A(R2) guideline.[9][10] The goal is to achieve 5-20% degradation of the parent compound.[4][9]

Methodology:

-

Stock Solution: Prepare a stock solution of 2,5-Dimethylhexane-2,5-diamine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or water.

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

-

Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

-

Thermal Stress: Heat the solution at 80°C for 48 hours.

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[11]

-

-

Sample Processing: At appropriate time points, withdraw samples. Neutralize the acid and base-stressed samples before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method (see Section 4).

-

Evaluation: Compare the chromatograms of stressed samples to the control. Identify and quantify any degradation products. Perform a mass balance calculation to ensure that the decrease in the parent compound is accounted for by the formation of degradants.

Caption: Workflow for a forced degradation study.

Analytical Methods for Quantification

Quantifying 2,5-Dimethylhexane-2,5-diamine presents a challenge as it lacks a UV-absorbing chromophore, rendering standard HPLC-UV detection ineffective. Therefore, alternative detection methods or derivatization are required.

-

HPLC with Charged Aerosol Detection (HPLC-CAD): This is an excellent choice for non-volatile compounds without a chromophore. CAD provides a near-universal response that is independent of the analyte's optical properties.[12][13] It is compatible with gradient elution, making it a robust choice for separating the parent compound from potential impurities and degradants. Method development should focus on optimizing mobile phase volatility and CAD parameters like the evaporator temperature.[13][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility, GC-MS is a viable and powerful technique. Derivatization, for example with ethyl chloroformate (ECF), can improve chromatographic peak shape and provide characteristic mass fragments for sensitive and selective quantification.[15][16]

-

HPLC with Fluorescence Detection (HPLC-FLD) after Derivatization: This highly sensitive technique involves pre-column derivatization of the primary amine groups with a fluorescent tag, such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC).[17][18] This approach offers excellent sensitivity but requires careful optimization of the derivatization reaction.

Practical Implications in Drug Development

-

Formulation Strategy: The pH-dependent solubility is the most critical factor. For oral formulations, the compound will likely dissolve in the acidic environment of the stomach. For parenteral formulations, a buffered solution at an acidic pH (e.g., pH 4-5) would be necessary to ensure complete dissolution and prevent precipitation upon injection.

-

Excipient Compatibility: The primary amine groups are nucleophilic and could potentially react with excipients containing electrophilic groups, such as reducing sugars (e.g., lactose) via the Maillard reaction, or aldehydes present as impurities in excipients like polyethylene glycol (PEG). Compatibility studies are essential.

-

Storage and Handling: While predicted to be relatively stable, the compound should be stored protected from light and in well-sealed containers to minimize potential long-term oxidation, especially in the presence of trace metal catalysts.

Conclusion

2,5-Dimethylhexane-2,5-diamine possesses a distinct physicochemical profile dominated by its dual primary amine functionality and significant nonpolar character. Its solubility is highly pH-dependent, a critical consideration for any formulation effort. While its sterically hindered structure suggests enhanced stability against oxidation compared to simpler primary amines, this must be confirmed empirically. The analytical quantification of this non-chromophoric molecule requires specialized techniques such as HPLC-CAD, GC-MS, or derivatization-based HPLC-FLD. The comprehensive theoretical analysis and detailed experimental protocols provided in this guide offer a robust framework for researchers to thoroughly characterize this promising molecule, mitigating risks in drug development and enabling its full potential to be realized.

References

- Chemsrc. 2,5-dimethylhexane-2,5-diamine | CAS#:23578-35-0. [URL: https://www.chemsrc.com/en/cas/23578-35-0_2358825.html]

- Alfa Chemistry. CAS 23578-35-0 2,5-Dimethylhexane-2,5-diamine. [URL: https://www.alfa-chemistry.com/cas_23578-35-0.htm]

- BenchChem. Navigating Amine Analysis: A Comparative Guide to HPLC-FLD Derivatization. [URL: https://www.benchchem.

- Al-Ghabeish, M., et al. (2015). In vitro solubility assays in drug discovery. Future Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/26462701/]

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- Yi, D. H., et al. (2015). Linear correlation of aliphatic diamines to response factors by number of carbons in GC-MS. Journal of Industrial and Engineering Chemistry. [URL: https://www.researchgate.net/publication/279207869_Linear_correlation_of_aliphatic_diamines_to_response_factors_by_number_of_carbons_in_GC-MS]

- Pawar, P. A., & Rao, J. R. (2013). Solubility determination in drug discovery and development. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.com/bft-article/solubility-determination-in-drug-discovery-and-development/]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=24_10_5]

- Kramer, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. GIT Laboratory Journal. [URL: https://www.laboratory-journal.com/science-and-research/biotechnology-life-sciences/optimizing-solubility-research-compounds]

- Sharma, R., et al. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781788015638-00287/978-1-78801-563-8]

- protocols.io. (2025). In-vitro Thermodynamic Solubility. [URL: https://www.protocols.io/view/in-vitro-thermodynamic-solubility-kxygxz2jov8j/v1]

- ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [URL: https://resolvemass.

- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/201702/DT201702_A04.pdf]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [URL: https://www.researchgate.net/publication/270453308_Experimental_and_Computational_Methods_Pertaining_to_Drug_Solubility]

- PubChem. 2,5-Hexanediamine, 2,5-dimethyl-. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/90189]

- Ge, S., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6231610/]

- Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. [URL: https://assets.thermofisher.

- Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [URL: https://www.onyx-scientific.com/resources/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]

- Echemi. 2,5-Diamino-2,5-dimethylhexane. [URL: https://www.echemi.com/products/pd20160803091913165.html]

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]

- Yi, D. H., et al. (2015). Linear correlation of aliphatic diamines to response factors by number of carbons in GC–MS. Journal of Industrial and Engineering Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S1226086X1500201X]

- AxisPharm. Kinetic Solubility Assays Protocol. [URL: https://axispharm.com/application/kinetic-solubility-assays-protocol/]

- Dixon, M. T., et al. (2006). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. LCGC North America. [URL: https://www.chromatographyonline.com/view/hplc-analysis-nonvolatile-analytes-using-charged-aerosol-detection]

- Guo, Y., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/28917109/]

- Thermo Fisher Scientific. Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-1135-LC-CAD-Amino-Acids-AN71822-EN.pdf]

- LabRulez LCMS. Back to basics: Revealing the strength of HPLC-CAD methods. [URL: https://www.labrulez.com/webinar/thermo-fisher-scientific-revealing-the-strength-of-hplc-cad-methods]

- Guo, Y., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. ResearchGate. [URL: https://www.researchgate.net/publication/320087090_A_simplified_guide_for_charged_aerosol_detection_of_non-chromophoric_compounds-Analytical_method_development_and_validation_for_the_HPLC_assay_of_aerosol_particle_size_distribution_for_amikaci]

- Tezcan, S., et al. (2012). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. ResearchGate. [URL: https://www.researchgate.

- Wang, G., et al. (2007). 5′-O-Aliphatic and amino acid ester prodrugs of (−)-β-d-(2R,4R)-1,3-dioxolane-2-yl)thymine (DOT). Bioorganic & Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2151978/]

- BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients. [URL: https://www.bocsci.com/blog/stability-testing-of-active-pharmaceutical-ingredients/]

- Almac Group. Spotlight on stability: API and drug product testing. [URL: https://www.almacgroup.com/wp-content/uploads/Spotlight-on-stability-API-and-drug-product-testing.pdf]

- AQA. (2015). A-level Chemistry 7405 Specification. [URL: https://www.aqa.org.uk/subjects/science/as-and-a-level/chemistry-7404-7405/subject-content/organic-chemistry]

- Jampilek, J. (2019). Stability and stability testing of drugs. ResearchGate. [URL: https://www.researchgate.net/publication/330545229_Stability_and_stability_testing_of_drugs]

- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [URL: https://www.ema.europa.

Sources

- 1. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. m.youtube.com [m.youtube.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. dissolutiontech.com [dissolutiontech.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. database.ich.org [database.ich.org]

- 11. onyxipca.com [onyxipca.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ScholarWorks@Soongsil University: Linear correlation of aliphatic diamines to response factors by number of carbons in GC-MS [scholarworks.bwise.kr]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

Navigating the Safety Profile of 2,5-Dimethylhexane-2,5-diamine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dimethylhexane-2,5-diamine, a diamine derivative of hexane, presents a unique set of chemical properties that make it a compound of interest in various research and development applications. However, a comprehensive understanding of its health and safety profile is paramount for its responsible handling and use. This technical guide synthesizes the currently available data on 2,5-Dimethylhexane-2,5-diamine and provides a framework for its safe utilization in a laboratory setting. It must be noted that detailed toxicological and environmental impact data for this specific compound are limited. Therefore, the following guidance is based on its known physical and chemical properties, as well as the general principles of handling aliphatic amines. A thorough, substance-specific risk assessment should be conducted before commencing any work with this compound.

Chemical and Physical Identity

A foundational aspect of safety is a clear understanding of the substance's identity and physical characteristics.

| Property | Value | Source |

| Chemical Name | 2,5-Dimethylhexane-2,5-diamine | , |

| CAS Number | 23578-35-0 | , |

| Molecular Formula | C8H20N2 | , |

| Molecular Weight | 144.26 g/mol | , |

| Boiling Point | 184.2°C at 760 mmHg | |

| Density | 0.858 g/cm³ | |

| Flash Point | 62.8°C | |

| Melting Point | 52°C (estimate) |

Note: Some physical properties are estimated and should be confirmed with experimental data where possible.

Hazard Identification and Risk Assessment: A Cautious Approach

Due to the absence of a comprehensive Safety Data Sheet (SDS) specifically for 2,5-Dimethylhexane-2,5-diamine, a precautionary approach to hazard identification is essential. Based on the general properties of aliphatic amines, the following potential hazards should be considered:

-

Skin and Eye Irritation/Corrosion: Aliphatic amines are often corrosive or irritating to the skin and eyes. Direct contact can cause chemical burns.

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the nose, throat, and lungs.

-

Sensitization: Some amines are known to be sensitizers, meaning that repeated exposure can lead to allergic reactions.

-

Flammability: With a flash point of 62.8°C, this compound is a combustible liquid.

Logical Framework for Risk Assessment:

Caption: A logical workflow for conducting a risk assessment for 2,5-Dimethylhexane-2,5-diamine in the absence of complete data.

Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is critical to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Ventilation: All work with 2,5-Dimethylhexane-2,5-diamine should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when heating the substance or when there is a potential for aerosol generation.

-

Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Component | Specifications and Rationale |

| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashing.[1] |

| Skin Protection | A lab coat or chemical-resistant apron should be worn. Full-body protective clothing may be necessary for larger quantities or in case of a significant spill. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. The breakthrough time of the specific glove material should be considered for the intended duration of use. |

| Respiratory Protection | In case of inadequate ventilation or the potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] |

PPE Selection Logic:

Caption: Decision-making process for selecting appropriate PPE based on the experimental task.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

-

Store away from sources of heat, sparks, and open flames.

Emergency Procedures: A Proactive Stance

Preparedness is key to effectively managing any unforeseen incidents.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Spill Response Protocol:

-

Evacuate: Immediately evacuate unnecessary personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Contain the spill using inert absorbent materials (e.g., sand, vermiculite).

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

-

Decontaminate: Clean the spill area with a suitable decontamination solution.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Toxicological and Environmental Considerations: The Data Gap

-

Toxicology: The toxicological properties have not been thoroughly investigated. It is prudent to assume the substance may have moderate to high toxicity based on the general properties of aliphatic amines.

-

Environmental Impact: The environmental impact has not been fully assessed. It is crucial to prevent the release of this compound into the environment. All waste materials should be treated as hazardous waste and disposed of accordingly.

Disposal Considerations

-

All waste containing 2,5-Dimethylhexane-2,5-diamine should be handled as hazardous waste.

-

Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.

-

Do not dispose of down the drain or into the environment.

Conclusion: A Call for Caution and Further Research

2,5-Dimethylhexane-2,5-diamine is a chemical compound with potential for various applications. However, the significant gaps in its safety, toxicological, and environmental data demand a cautious and well-informed approach to its use. The protocols and considerations outlined in this guide are intended to provide a framework for its safe handling in a research setting. It is the responsibility of the researcher to conduct a thorough risk assessment for their specific application and to always adhere to the principles of good laboratory practice. Further research into the comprehensive safety profile of this compound is strongly encouraged to ensure its safe and sustainable use in the future.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 2,5-Hexanediamine, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Alfa Chemistry. (n.d.). CAS 23578-35-0 2,5-Dimethylhexane-2,5-diamine. Retrieved from [Link]

- Synquest Labs. (n.d.). 2,5-Dimethylhexane-2,5-diol Safety Data Sheet. Retrieved from a similar compound's SDS for general guidance on handling diamines. (Note: This is an illustrative reference to a similar compound class due to the lack of a specific SDS for the target compound, emphasizing the need for caution).

- Sigma-Aldrich. (2025). Safety Data Sheet - 2,5-Dimethylhexane-2,5-diol. Retrieved from a similar compound's SDS for general guidance. (Note: This is an illustrative reference to a similar compound class due to the lack of a specific SDS for the target compound, emphasizing the need for caution).

- Fisher Scientific. (2011). Safety Data Sheet - 2,5-Dimethyl-2,5-hexanediol. Retrieved from a similar compound's SDS for general guidance. (Note: This is an illustrative reference to a similar compound class due to the lack of a specific SDS for the target compound, emphasizing the need for caution).

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,5-Dimethylhexane-2,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylhexane-2,5-diamine is a structurally unique aliphatic diamine characterized by its sterically hindered amine groups and a flexible hexane backbone. This guide provides a comprehensive technical overview of its molecular structure and conformational landscape, critical for its application in drug development, polymer chemistry, and as a synthetic building block. We will delve into the nuanced interplay of steric and electronic effects that govern its preferred spatial arrangements. This document synthesizes theoretical principles with actionable experimental and computational protocols to provide a thorough understanding of this versatile molecule.

Introduction: The Structural Significance of 2,5-Dimethylhexane-2,5-diamine

2,5-Dimethylhexane-2,5-diamine, with the chemical formula C₈H₂₀N₂ and a molecular weight of 144.26 g/mol , presents a fascinating case study in conformational analysis.[1] Its structure, featuring two tertiary carbon atoms each bonded to an amino group and two methyl groups, introduces significant steric hindrance around the nitrogen atoms. This steric bulk, combined with the rotational freedom of the hexane chain, dictates the molecule's three-dimensional shape and, consequently, its reactivity and interaction with other molecules. Understanding the conformational preferences of this diamine is paramount for predicting its behavior in various chemical environments, from its role as a curing agent for epoxy resins to its potential as a scaffold in novel pharmaceutical agents.

Molecular Structure and Key Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before exploring its complex conformational behavior.

| Property | Value | Source |

| IUPAC Name | 2,5-dimethylhexane-2,5-diamine | PubChem |

| CAS Number | 23578-35-0 | NIST Chemistry WebBook[1] |

| Molecular Formula | C₈H₂₀N₂ | NIST Chemistry WebBook[1] |

| Molecular Weight | 144.26 g/mol | PubChem |

| Boiling Point | 184.2 °C at 760 mmHg | Alfa Aesar |

| Density | 0.858 g/cm³ | Alfa Aesar |

| SMILES | CC(C)(CCC(C)(C)N)N | PubChem |

These properties provide a baseline for the handling and characterization of 2,5-dimethylhexane-2,5-diamine in a laboratory setting.

Conformational Analysis: Unraveling the 3D Landscape

The conformational flexibility of 2,5-dimethylhexane-2,5-diamine arises from the rotation around its single bonds. The most significant rotations to consider are around the C2-C3, C3-C4, and C4-C5 bonds of the hexane backbone, as well as the C-N bonds. The interplay of steric hindrance, torsional strain, and potential intramolecular interactions governs the population of different conformers.

The "Gauche Effect" and its Relevance

In simple 1,2-disubstituted ethanes with electronegative substituents, such as the amino groups in a diamine, the gauche conformation is often more stable than the anti conformation. This counterintuitive phenomenon, known as the "gauche effect," is attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to a C-N σ* antibonding orbital. This interaction is maximized in the gauche arrangement.

While 2,5-dimethylhexane-2,5-diamine is not a simple 1,2-diamine, the principles of the gauche effect can influence the dihedral angles of the C2-C3 and C4-C5 bonds. However, the significant steric bulk of the gem-dimethyl groups will likely play a more dominant role in determining the overall conformational preference.

Dominance of Steric Hindrance

The presence of two methyl groups on the same carbon atoms as the amino groups (gem-dimethyl groups) creates substantial steric repulsion. This steric strain will heavily influence the rotational energy barriers around the C2-C3 and C4-C5 bonds. The molecule will preferentially adopt conformations that minimize the interactions between these bulky groups. This suggests that extended or anti-like conformations of the hexane backbone might be energetically favored to separate the sterically demanding ends of the molecule.

Potential for Intramolecular Hydrogen Bonding

The two primary amine groups in 2,5-dimethylhexane-2,5-diamine introduce the possibility of intramolecular hydrogen bonding (N-H···N). The formation of such a bond would require the hexane backbone to fold into a specific conformation, bringing the two amino groups into proximity. While this interaction could stabilize certain folded conformers, it would be in competition with the steric repulsion of the gem-dimethyl groups. The likelihood and strength of intramolecular hydrogen bonding will be highly dependent on the solvent environment. In non-polar solvents, this interaction may be more significant, whereas in polar, protic solvents, intermolecular hydrogen bonding with the solvent would likely dominate.

Experimental and Computational Workflows for Conformational Analysis

A multi-faceted approach combining computational modeling and experimental verification is crucial for a comprehensive understanding of the conformational landscape of 2,5-dimethylhexane-2,5-diamine.

Computational Modeling Workflow

This workflow outlines a systematic approach to computationally explore the conformational space of 2,5-dimethylhexane-2,5-diamine.

Caption: Computational workflow for conformational analysis.

Protocol for Computational Analysis:

-

Initial Structure Generation:

-

Draw the 2D structure of 2,5-dimethylhexane-2,5-diamine.

-

Convert the 2D structure to a 3D model using a molecular editor.

-

Perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Conformational Search:

-

Employ a conformational search algorithm (e.g., Monte Carlo or low-mode molecular dynamics) to explore the rotational landscape of the molecule.

-

The goal is to generate a wide range of possible conformations.

-

Cluster the resulting conformers based on RMSD to identify unique low-energy structures.

-

-

Quantum Mechanical Refinement:

-

For each unique low-energy conformer, perform a full geometry optimization and frequency calculation using a higher level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set (e.g., 6-31G* or larger).

-

The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

-

Analysis of Results:

-

Calculate the relative Gibbs free energies (ΔG) of the optimized conformers to determine their populations at a given temperature.

-

Analyze the key dihedral angles of the hexane backbone and the orientation of the amino and methyl groups for each stable conformer.

-

Investigate the presence of intramolecular hydrogen bonds by examining the N-H···N distances and angles.

-

Experimental Verification using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational dynamics of molecules in solution.

Key NMR Experiments:

-

¹H and ¹³C NMR: These standard experiments provide information about the chemical environment of the protons and carbons. In a conformationally flexible molecule, the observed chemical shifts are a population-weighted average of the shifts for each conformer.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is particularly valuable for conformational analysis as it detects through-space interactions between protons that are close to each other (typically < 5 Å). The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. By identifying key NOE correlations, one can deduce the preferred spatial arrangement of different parts of the molecule. For example, NOEs between protons on the methyl groups and protons on the hexane backbone can provide insights into the rotational state of the C2-C3 and C4-C5 bonds.

-

Exchange Spectroscopy (EXSY): If the rate of interconversion between conformers is on the NMR timescale, EXSY can be used to study these dynamic processes.

Caption: Experimental workflow for NMR-based conformational analysis.

Applications in Drug Development and Material Science

The conformational preferences of 2,5-dimethylhexane-2,5-diamine directly impact its utility in various fields.

-

Drug Development: When used as a scaffold, the defined three-dimensional arrangement of the amino groups is critical for its binding to biological targets. A rigidified or conformationally constrained analog could lead to enhanced potency and selectivity.

-

Material Science: As a curing agent for epoxy resins, the spatial orientation of the amine groups influences the cross-linking density and the resulting mechanical and thermal properties of the polymer. A more extended conformation may lead to a more ordered polymer network.

Conclusion

The molecular structure and conformation of 2,5-dimethylhexane-2,5-diamine are governed by a complex interplay of steric repulsion from the gem-dimethyl groups and potential electronic effects and intramolecular hydrogen bonding. A comprehensive understanding of its conformational landscape requires a synergistic approach, integrating computational modeling with experimental validation through advanced NMR techniques. The insights gained from such studies are invaluable for the rational design of new materials and therapeutic agents based on this versatile diamine.

References

-

National Institute of Standards and Technology. 2,5-Hexanediamine, 2,5-dimethyl-. NIST Chemistry WebBook. [Link]

-

PubChem. 2,5-Dimethylhexane-2,5-diamine. National Center for Biotechnology Information. [Link]

-

Alfa Aesar. 2,5-Dimethylhexane-2,5-diamine. [Link]

-

Wikipedia. Gauche effect. [Link]

-

ACS Publications. Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

YouTube. How to interpret a NOESY NMR spectrum. [Link]

Sources

A Technical Guide to High-Purity 2,5-Dimethylhexane-2,5-diamine for Researchers and Drug Development Professionals

An In-depth Analysis of Commercial Sourcing, Quality Verification, and Safe Handling

Abstract

2,5-Dimethylhexane-2,5-diamine (CAS No. 23578-35-0) is a sterically hindered aliphatic primary diamine that is gaining interest as a versatile building block in polymer chemistry and as a potential component in the synthesis of novel pharmaceutical compounds. Its unique structural features, including the gem-dimethyl groups on the carbon atoms bearing the amine functionalities, impart distinct properties that are advantageous in various applications. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing high-purity 2,5-Dimethylhexane-2,5-diamine, establishing robust quality control measures, and ensuring its safe handling and storage.

Introduction: Chemical Properties and Applications

2,5-Dimethylhexane-2,5-diamine, with the molecular formula C8H20N2, is a diamine characterized by a hexane backbone with amino groups and gem-dimethyl substituents at the 2 and 5 positions. This structure results in a sterically hindered primary amine, which influences its reactivity and the properties of materials derived from it.

Key Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 23578-35-0 | [1] |

| Molecular Weight | 144.26 g/mol | [1] |

| Boiling Point | 184.2 °C at 760 mmHg | [2][3] |

| Melting Point | 93 °C (solvent: Hexane) | [4] |

| Density | 0.858 g/cm³ | [2][3] |

| Flash Point | 62.8 °C | [2][3] |

The primary applications of 2,5-Dimethylhexane-2,5-diamine are currently centered in polymer chemistry, where it serves as a valuable monomer and curing agent.[5] Its bifunctional nature allows it to participate in polymerization reactions to form polyamides and other polymers.[6][7][8] The steric hindrance provided by the gem-dimethyl groups can enhance the thermal stability and modify the solubility of the resulting polymers.

In the context of drug development, while specific applications are not yet widely documented in publicly available literature, the unique stereochemistry of 2,5-Dimethylhexane-2,5-diamine makes it an intriguing candidate for the synthesis of novel scaffolds and active pharmaceutical ingredients (APIs). The diamine functionality provides two sites for chemical modification, allowing for the construction of complex molecules with potential therapeutic activities.

Commercial Sourcing of High-Purity 2,5-Dimethylhexane-2,5-diamine

The procurement of high-purity starting materials is a critical first step in any research and development endeavor, particularly in the pharmaceutical industry where impurities can have significant consequences. Several chemical suppliers offer 2,5-Dimethylhexane-2,5-diamine; however, the stated purity and the level of documentation provided can vary significantly.

Identifying Reputable Suppliers

For research and drug development applications, it is imperative to source from suppliers who specialize in high-purity chemicals and can provide comprehensive analytical documentation. General chemical marketplaces may offer various grades, but for sensitive applications, suppliers that explicitly cater to the pharmaceutical and research sectors are recommended.

Table of Potential Commercial Suppliers:

| Supplier | Noted Purity/Grade | Target Market | Reference |

| HANGZHOU LEAP CHEM CO., LTD. | Not explicitly stated, but caters to pharmaceutical and research clients. | Research, Development, Pharmaceutical | [4] |

| Alfa Chemistry | 96% | Experimental/Research | [2] |

It is crucial for the researcher to directly inquire with these and other potential suppliers about the availability of high-purity grades (e.g., >98% or >99%) and to request detailed specifications and a Certificate of Analysis for the specific batch they intend to purchase.

The Critical Role of the Certificate of Analysis (CoA)

A Certificate of Analysis is a non-negotiable document when sourcing high-purity reagents. It provides a detailed summary of the analytical tests performed on a specific batch of the chemical, including the methods used and the results obtained.

A comprehensive CoA for high-purity 2,5-Dimethylhexane-2,5-diamine should include:

-

Identification: Confirmation of the compound's identity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Purity Assessment: A quantitative measure of purity, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The chromatogram should be provided to visualize the presence of any impurities.

-

Impurities Profile: Identification and quantification of any significant impurities. This is particularly important in drug development, as impurities can affect the safety and efficacy of the final product.

-

Residual Solvents: Analysis of any residual solvents from the synthesis and purification process.

-

Water Content: Determination of the water content, as it can affect reactivity and stoichiometry in subsequent reactions.

-

Physical Properties: Measurement of physical constants such as melting point and appearance.

Researchers should meticulously review the CoA to ensure the supplied material meets the stringent requirements of their intended application.

Quality Verification of Incoming Material

Upon receipt of 2,5-Dimethylhexane-2,5-diamine, it is best practice to perform in-house quality control checks to verify the information provided on the Certificate of Analysis and to ensure the material has not degraded during transit or storage.

Recommended Analytical Techniques

A combination of spectroscopic and chromatographic techniques should be employed for a thorough quality assessment.

GC-MS is a powerful technique for both purity determination and impurity identification. The gas chromatogram will provide a quantitative measure of the main component and any volatile impurities. The mass spectrometer will provide fragmentation patterns that can help to identify the chemical structures of these impurities. Given that diamines can be challenging to analyze directly, in-situ derivatization may be necessary to improve chromatographic performance and detection.[9]

Illustrative GC-MS Workflow:

Caption: Workflow for GC-MS analysis of 2,5-Dimethylhexane-2,5-diamine.

Experimental Protocol: Purity Determination by GC-FID